2-Butyl-6-chloronicotinic acid
Description
These compounds share a pyridinecarboxylic acid backbone with chlorine and other substituents at positions 2, 5, or 6, influencing their physicochemical properties and applications. This article focuses on comparing analogs such as 2-Chloro-6-methylnicotinic acid, 2-Chloro-6-methoxynicotinic acid, and halogenated variants (e.g., bromo, fluoro) to highlight substituent-driven differences.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-butyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-4-8-7(10(13)14)5-6-9(11)12-8/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
YGEMIBQFHSEPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
Substituent Effects on Molecular Weight :
- Methyl (CH₃) and methoxy (OCH₃) groups increase molecular weight compared to unsubstituted 6-chloronicotinic acid. For example, 2-Chloro-6-methylnicotinic acid (171.58 g/mol) vs. 6-Chloronicotinic acid (157.56 g/mol) .
- Halogenation with bromine (2-Bromo-6-chloronicotinic acid ) significantly elevates molecular weight (236.45 g/mol) due to bromine’s atomic mass .
Positional Isomerism :
- The placement of substituents (e.g., Cl at position 2 vs. 6) alters electronic and steric properties. For instance, 2-Chloro-6-methylnicotinic acid and 2-Chloro-6-methoxynicotinic acid exhibit distinct reactivities due to electron-donating (CH₃, OCH₃) vs. electron-withdrawing (Cl) effects .
Physicochemical and Functional Comparisons
Solubility and Reactivity
Key Insights:
- Pharmaceutical Utility : Methyl and methoxy derivatives are favored in drug synthesis due to their balance of stability and reactivity. For example, 2-Chloro-6-methylnicotinic acid is a precursor in antihypertensive drug synthesis .
- Fluorinated Analogs : The introduction of fluorine (2-Chloro-5-fluoro-6-methylnicotinic acid ) enhances bioavailability and target binding, making it valuable for central nervous system (CNS) drug development .
Q & A
Q. What synthetic routes are most effective for producing high-purity 2-Butyl-6-chloronicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a modified Ullmann coupling under reflux conditions (e.g., 24 hours in DMF at 120°C) with a palladium catalyst can yield the target compound. Optimization includes:
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥98% purity .
Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) for purity assessment .
Q. What analytical methods are recommended for confirming the identity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Chromatography : Reverse-phase HPLC (retention time ~8.2 min under isocratic conditions) coupled with UV detection (λ = 254 nm) .
- Spectroscopy : FTIR to verify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 213.0425) .
Purity thresholds should align with pharmacopeial standards (e.g., USP guidelines for trace impurities ≤0.5%) .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show:
- Degradation : <2% decomposition when stored in amber glass vials at -20°C.
- Critical factors : Moisture and light exposure increase hydrolysis of the chloronicotinic moiety.
Use Karl Fischer titration to monitor moisture content and TLC (silica gel, butanol/water/acetic acid 60:25:15) to detect degradation products .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies :
- Acidic conditions (0.1 M HCl, 70°C): Hydrolysis of the chloronicotinic group to form 6-hydroxynicotinic acid.
- Alkaline conditions (0.1 M NaOH, 70°C): Debutylation followed by decarboxylation.
Monitor degradation products via LC-MS/MS and quantify using calibration curves. Data should be analyzed for pseudo-first-order kinetics to determine rate constants .
Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) can predict binding modes with enzymes like COX-2. Key parameters:
Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound derivatives?
- Methodological Answer : Design a SAR (Structure-Activity Relationship) study :
- Synthesis : Introduce substituents at the 3- and 5-positions via Suzuki-Miyaura coupling.
- Bioassays : Test anti-inflammatory activity using RAW 264.7 macrophage cells (LPS-induced TNF-α inhibition).
Analyze data with ANOVA and Tukey’s post-hoc test to identify statistically significant trends (p < 0.05) .
Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?
- Methodological Answer : Conduct a systematic review of existing solubility studies, focusing on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
